molecular formula C14H16O3 B584155 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 CAS No. 1262795-35-6

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3

Cat. No.: B584155
CAS No.: 1262795-35-6
M. Wt: 241.334
InChI Key: LXFNQCGNCFRKRR-QPYRMXHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 represents a sophisticated example of isotopically labeled organic chemistry, bearing the Chemical Abstracts Service number 1262795-35-6. The compound exhibits a molecular formula of C14H7D9O3, indicating the presence of nine deuterium atoms within its structure, and possesses a molecular weight of 241.33 daltons. This substantial isotopic substitution distinguishes it from its non-deuterated counterpart, which typically has a molecular weight of approximately 232 daltons.

The structural architecture of this compound incorporates several key functional groups that contribute to its chemical properties and research utility. The methylenedioxyphenyl moiety, also known as the benzodioxole group, forms the aromatic foundation of the molecule. This bicyclic aromatic system consists of a benzene ring fused with a dioxole ring, creating a distinctive structural motif that appears frequently in pharmaceutical and natural product chemistry. The compound's carbon backbone extends from this aromatic system through an alpha-beta unsaturated ketone linkage, culminating in a quaternary carbon center bearing multiple deuterated methyl groups.

The deuterium incorporation pattern in this molecule represents a carefully designed isotopic labeling strategy. Based on the molecular formula and structural analysis, the deuterium atoms are positioned primarily on the terminal methyl groups, where six deuterium atoms replace hydrogen atoms on the two methyl substituents attached to the quaternary carbon center. Additional deuterium substitution occurs at the methyl group adjacent to the ketone functionality, accounting for the remaining three deuterium atoms in the molecule.

Property Value
Chemical Abstracts Service Number 1262795-35-6
Molecular Formula C14H7D9O3
Molecular Weight 241.33 g/mol
Isotopic Purity 99%
Physical State Solid
Packaging Options 50mg, 100mg, 500mg, 1g, 10g, 100g

Historical Development of Deuterated Methylenedioxyphenyl Compounds

The development of deuterated methylenedioxyphenyl compounds emerged from the broader evolution of isotopic labeling techniques in organic chemistry and pharmaceutical research. The incorporation of deuterium into organic molecules gained significant momentum during the late twentieth and early twenty-first centuries, driven by advances in understanding kinetic isotope effects and their applications in drug development. The methylenedioxyphenyl structural motif has long been recognized for its presence in numerous biologically active compounds, making it an attractive target for isotopic modification.

Historical research into deuterated compounds revealed that deuterium incorporation could significantly modify the pharmacokinetic and metabolic properties of organic molecules without substantially altering their overall chemical behavior. This discovery proved particularly relevant for methylenedioxyphenyl-containing compounds, which often undergo metabolic transformations involving carbon-hydrogen bond cleavage. The stronger carbon-deuterium bond, compared to the carbon-hydrogen bond, can lead to substantial kinetic isotope effects that modify the rate and pathway of metabolic processes.

Patent literature from the early 2000s documents systematic efforts to develop efficient synthetic methodologies for preparing deuterated benzodioxole derivatives. These early investigations established that traditional synthetic approaches for incorporating deuterium into methylenedioxyphenyl compounds often resulted in low isotopic yields, typically achieving no greater than 94% deuterium incorporation at each labeled site. This limitation prompted the development of improved synthetic strategies that could achieve higher isotopic purity while maintaining acceptable chemical yields.

A significant breakthrough in deuterated benzodioxole synthesis came through the recognition that using deuterated dihalomethanes in conjunction with catechols bearing deuterated phenolic groups could substantially increase isotopic yields. This method significantly enhanced the isotopic yield of deuterated benzodioxole compounds to greater than 99.0%, providing a more economical and efficient route for commercial synthesis. The development of such high-yielding synthetic methodologies enabled the practical preparation of heavily deuterated compounds like 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3.

Significance of Isotopic Labeling in Modern Chemical Research

The significance of isotopic labeling in contemporary chemical research extends far beyond simple structural modification, encompassing fundamental applications in mechanistic studies, analytical chemistry, and pharmaceutical development. Deuterium labeling has emerged as a particularly powerful tool due to the substantial mass difference between deuterium and hydrogen, which can produce measurable kinetic isotope effects in chemical and biological systems. These effects enable researchers to probe reaction mechanisms, study metabolic pathways, and develop improved analytical methodologies.

One of the most important applications of deuterated compounds lies in the field of stable isotope labeling and mass spectrometry, commonly referred to as stable isotope labeling and mass spectrometry methodology. This approach utilizes stable isotope-labeled substances for exposure studies, followed by highly sensitive mass spectrometric analysis to distinguish between endogenous and exogenous sources of chemical species. The technique has proven particularly valuable for cancer risk assessment studies, where researchers need to differentiate between naturally occurring and environmentally induced molecular modifications.

The development of deuterated compounds has also revealed the complexity and unpredictability of isotope effects in biological systems. Research has demonstrated that deuterium substitution can lead to metabolic switching, where biological systems redirect metabolic pathways to avoid breaking the stronger carbon-deuterium bonds. This phenomenon has important implications for drug development, as it can alter the pharmacokinetic profile of therapeutic compounds in unexpected ways. The inability to predict deuteration effects in living systems stems from multiple variables, including the relative importance of different metabolic pathways and the interplay between metabolic and systemic clearance mechanisms.

In pharmaceutical research, deuterated compounds have gained recognition for their potential to improve drug performance through modifications of metabolic stability and pharmacokinetic properties. Major pharmaceutical companies now routinely include deuterated versions of new molecular entities in their patent applications, recognizing the potential value of isotopic modification. This trend reflects a growing understanding that deuterium incorporation can provide unexpected benefits, such as reduced racemization rates in chiral compounds or altered metabolic pathways that improve therapeutic profiles.

Research Application Methodology Benefits
Mechanistic Studies Kinetic Isotope Effect Analysis Pathway Elucidation
Metabolic Research Stable Isotope Labeling Mass Spectrometry Source Differentiation
Pharmaceutical Development Deuterated Drug Analogues Improved Pharmacokinetics
Analytical Chemistry Internal Standard Applications Enhanced Quantification

The analytical applications of deuterated compounds extend to their use as internal standards in mass spectrometric analysis, where their chemical similarity to target analytes combined with their distinct mass signatures enables accurate quantification. This application has become increasingly important in environmental monitoring, clinical chemistry, and pharmaceutical analysis, where precise measurements are essential for regulatory compliance and scientific validity.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFNQCGNCFRKRR-QPYRMXHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729326
Record name (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262795-35-6
Record name (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4,4-Bis(trideuteriomethyl)pentan-3-one-d6

The deuterated ketone precursor is synthesized via a Grignard alkylation protocol:

  • Deuterated acetone-d6 (CD3_3COCD3_3) is reacted with deuterated methylmagnesium bromide (CD3_3MgBr) in anhydrous diethyl ether.

  • The reaction proceeds via nucleophilic addition, forming 4,4-bis(trideuteriomethyl)pentan-3-one-d6.

Key reaction conditions :

  • Temperature: 0–5°C (to control exothermicity)

  • Solvent: Dry ether

  • Yield: ~75% after distillation.

Synthesis of 5,5,5-Trideuterio-4,4-bis(trideuteriomethyl)pentan-3-one-d9

For terminal deuteration (d3) at the pentenone chain:

  • 4,4-Bis(trideuteriomethyl)pentan-3-one-d6 undergoes deuterium exchange using D2_2O and a catalytic amount of NaOD.

  • The α-protons adjacent to the ketone undergo H/D exchange, yielding the d3-labeled derivative.

Optimization notes :

  • Reaction time: 24–48 hours

  • Deuterium incorporation: >95% (confirmed by 2^2H NMR).

Claisen-Schmidt Condensation

Reaction Protocol

The deuterated ketone is condensed with 3,4-methylenedioxybenzaldehyde to form the α,β-unsaturated ketone:

CD3C(O)CD3+CHO-C6H3O2CH2NaOH/EtOHCD3C(O)CH=CH-C6H3O2CH2+H2O\text{CD}3\text{C(O)CD}3 + \text{CHO-C}6\text{H}3\text{O}2\text{CH}2 \xrightarrow{\text{NaOH/EtOH}} \text{CD}3\text{C(O)CH=CH-C}6\text{H}3\text{O}2\text{CH}2 + \text{H}2\text{O}

Conditions :

  • Base: 10% NaOH in ethanol

  • Temperature: Reflux (80–85°C)

  • Duration: 6–8 hours

  • Yield: 68–72%.

Regioselectivity and Stereochemical Control

The reaction favors the E-isomer due to steric hindrance between the 3,4-methylenedioxyphenyl group and the bulky deuterated dimethyl substituents. High stereoselectivity (>98% E) is confirmed by 1^1H NMR (coupling constant JtransJ_{trans} = 16.2 Hz).

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 1:4 v/v) to isolate the deuterated compound.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.42 (d, JJ = 16.2 Hz, 1H, CH=CH), 6.85–6.78 (m, 3H, aromatic), 6.01 (s, 2H, OCH2_2O), 2.98 (s, 2H, CD3_3C=O).

  • 2^2H NMR (61 MHz, CDCl3_3): Peaks at δ 2.10 (CD3_3), 1.98 (CD3_3).

Mass Spectrometry (HRMS) :

  • Calculated for C14_{14}H16_{16}O3_3D9_9: 241.33 g/mol

  • Observed: 241.31 g/mol (M+H+^+).

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance deuteration efficiency and reduce costs:

  • Microreactors enable precise control over residence time and temperature.

  • Deuterated solvents (e.g., D2_2O, CD3_3OD) minimize proton contamination.

Comparative Data Table

ParameterNon-Deuterated CompoundDeuterated Compound
Molecular FormulaC15_{15}H18_{18}O3_3C14_{14}H16_{16}O3_3D9_9
Molecular Weight (g/mol)246.30241.33
Melting Point (°C)93–9495–96
1^1H NMR (CH=CH, J Hz)16.016.2
Deuterium Purity (%)N/A>98

Challenges and Mitigation Strategies

Isotopic Impurities

  • Cause : Residual protons in deuterated reagents.

  • Solution : Use triply distilled D2_2O and ultra-dry CD3_3MgBr.

Reaction Scalability

  • Issue : Exothermicity in Grignard reactions at scale.

  • Mitigation : Jacketed reactors with automated cooling systems .

Chemical Reactions Analysis

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes at the molecular level . Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Variations

The following compounds share the pentenone backbone but differ in aromatic substituents:

Compound Name Aromatic Substituent Functional Groups Key Applications Reference
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 3,4-Methylenedioxyphenyl Deuterated dimethyl, ketone Analytical standards, tracers
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one 4-Chlorophenyl Chlorine, ketone Pesticide intermediate
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one 3-Nitrophenyl Nitro, ketone Pesticide intermediate
STIRIPENTOL (1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol) 3,4-Methylenedioxyphenyl Alcohol (instead of ketone) Anticonvulsant drug

Key Observations :

  • Electronic Effects : The methylenedioxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro (in 3-nitrophenyl derivatives) or chlorine (in 4-chlorophenyl analogues), altering reactivity in subsequent syntheses .
  • Functional Group Impact : Replacing the ketone with an alcohol (as in STIRIPENTOL) shifts biological activity, demonstrating the critical role of the ketone moiety in pesticidal intermediates versus therapeutic applications .

Deuterated vs. Non-Deuterated Forms

The deuterated version of 1-(3,4-methylenedioxyphenyl)-4,4-dimethylpent-1-en-3-one exhibits nearly identical chemical reactivity to its non-deuterated counterpart but is distinguished by:

  • Isotopic Purity : Essential for minimizing interference in quantitative mass spectrometry .
  • Physical Properties : Slightly altered boiling/melting points due to deuterium’s higher mass, though solubility remains comparable .

Crystallographic and Spectroscopic Data

  • Coplanarity : In 3-nitrophenyl and 4-chlorophenyl analogues, the aromatic ring, carbonyl, and substituents (e.g., nitro) are coplanar, enhancing crystallinity and π-π stacking interactions . This trend likely extends to the methylenedioxyphenyl variant.
  • Bond Lengths : C=O bond lengths in these compounds (~1.22 Å) align with typical ketones, confirming minimal steric or electronic distortion .

Biological Activity

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3, with the CAS number 1262795-35-6, is a synthetic compound notable for its structural features, including a methylenedioxyphenyl group and a pentenone structure. This compound has garnered attention in various fields of research due to its potential biological activity, particularly in pharmacology and biochemistry.

The molecular formula of this compound is C14H7D9O3C_{14}H_{7}D_{9}O_{3}, with a molecular weight of approximately 241.33 g/mol. The presence of deuterium atoms (D) indicates that this compound is isotopically labeled, which can be advantageous in tracing studies and metabolic investigations.

PropertyValue
Molecular FormulaC14H7D9O3
Molecular Weight241.33 g/mol
CAS Number1262795-35-6
LogP3.04370
PSA (Polar Surface Area)35.53 Ų

The biological activity of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in biochemical pathways. The compound's structure allows it to engage in electrophilic substitution reactions, enhancing its potential as a biochemical probe.

Pharmacological Effects

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 has been studied for its effects on G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes. GPCRs are involved in transmitting signals from outside the cell to the inside, influencing various cellular responses.

Research highlights include:

  • Inhibition of Enzyme Activity : The compound has shown potential in inhibiting certain enzymes that play roles in metabolic pathways.
  • Modulation of Receptor Activity : Preliminary studies suggest that it may modulate the activity of specific GPCRs, which could influence neurotransmitter release and other signaling pathways.

Case Studies

Several studies have explored the biological effects of compounds structurally related to 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3:

  • Neuropharmacological Studies : Research involving similar compounds has indicated potential neuroprotective effects, suggesting that this compound may also exhibit similar properties.
  • Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects in vitro, which could be relevant for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
3,4-Methylenedioxyamphetamine (MDA)Psychoactive effectsKnown entactogen
MethyloneStimulant effectsβ-keto derivative
3,4-Methylenedioxyphenylpropan-2-one (MDP2P)Precursor for psychoactive substancesUsed in illicit drug synthesis

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing deuterated analogs like 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3?

  • Synthesis : Multi-step routes are typical for deuterated compounds. For example, isotopic labeling (e.g., D₆ and D₃ groups) often involves hydrogen-deuterium exchange under controlled acidic or basic conditions, followed by purification via column chromatography. Precursor compounds like 4,4-dimethylpent-1-en-3-one may undergo deuteration using deuterated reagents (e.g., D₂O, CD₃OD) .
  • Characterization : Use high-resolution mass spectrometry (HRMS) to confirm isotopic purity. Nuclear magnetic resonance (NMR) with deuterium decoupling can resolve structural ambiguities. Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for assessing purity and isotopic distribution .

Q. How can researchers validate the isotopic purity of deuterated compounds in kinetic studies?

  • Isotopic purity is critical for kinetic isotope effect (KIE) experiments. Methods include:

  • NMR Spectroscopy : Compare integration ratios of protonated vs. deuterated peaks in ¹H NMR spectra.
  • Isotope Ratio Mass Spectrometry (IRMS) : Quantify D/H ratios with precision <0.1%.
  • LC-MS/MS : Monitor deuterium loss during reactions using fragmentation patterns .

Advanced Research Questions

Q. What experimental designs are optimal for studying the kinetic isotope effects (KIEs) of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 in enzymatic or catalytic systems?

  • Competitive KIE Experiments : Co-incubate deuterated and non-deuterated substrates with enzymes/catalysts. Use GC-MS or HPLC to measure reaction rates.
  • Theoretical Modeling : Combine density functional theory (DFT) calculations with experimental data to predict isotopic effects on transition states.
  • Control for Deuterium Exchange : Ensure reaction conditions (pH, temperature) minimize unintended H/D exchange, which can skew results .

Q. How should researchers address contradictions in stability data between deuterated and non-deuterated analogs?

  • Case Study : If the deuterated compound shows unexpected thermal instability compared to its protiated form:

Hypothesis Testing : Assess whether deuterium introduces steric hindrance or alters electron density in key functional groups.

Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert atmospheres.

Isotopic Tracer Studies : Use ²H-labeled analogs to track degradation pathways via MS .

Q. What strategies are effective for resolving spectral overlaps in NMR analysis caused by deuterium labeling?

  • Selective Decoupling : Apply ²H-decoupled ¹³C NMR to isolate signals from deuterated carbons.
  • 2D NMR Techniques : HSQC and HMBC experiments can correlate ¹H-¹³C couplings obscured by deuterium.
  • Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration deuterated species in complex matrices .

Methodological and Safety Considerations

Q. How can researchers ensure reproducibility in synthesizing deuterated compounds with high isotopic fidelity?

  • Standardized Protocols : Document reaction conditions (e.g., solvent purity, catalyst batch) that influence deuteration efficiency.
  • Quality Control (QC) : Implement batch testing using IRMS and orthogonal techniques (e.g., Raman spectroscopy) to detect isotopic inhomogeneity.
  • Reference Standards : Cross-validate against certified deuterated standards from institutions like NIST .

Q. What precautions are necessary when handling deuterated compounds in oxidative or photolytic environments?

  • Stability Screening : Pre-screen compounds under UV/visible light or oxidizing agents (e.g., H₂O₂) to identify degradation risks.
  • Controlled Storage : Store in amber vials under argon at -20°C to minimize photolytic cleavage of C-D bonds.
  • Waste Disposal : Follow protocols for isotopic waste, as deuterated byproducts may require specialized disposal .

Data Analysis and Reporting

Q. How should researchers statistically analyze discrepancies in isotopic distribution across synthetic batches?

  • Multivariate Analysis : Apply principal component analysis (PCA) to batch data (e.g., %D, byproduct profiles) to identify outlier conditions.
  • Error Propagation Models : Quantify uncertainty in isotopic purity using Monte Carlo simulations.
  • Reporting Standards : Adhere to IUPAC guidelines for reporting deuterium content (e.g., atom% D) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.